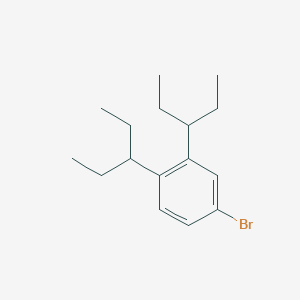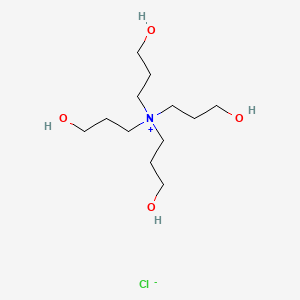
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is a chemical compound known for its versatile applications in various fields. It is a water-soluble compound that exhibits significant chemical reactivity, making it useful in numerous industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride typically involves the reaction of appropriate amines with epoxides under controlled conditions. One common method includes the reaction of tris(3-hydroxypropyl)amine with propylene oxide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing solubility and stability. The chloride ion can participate in ionic interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-hydroxypropyl)amine: Similar in structure but lacks the chloride ion.
3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride: Similar in functionality but differs in the alkyl chain length and substitution pattern.
Uniqueness
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is unique due to its combination of hydroxyl groups and chloride ion, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Eigenschaften
CAS-Nummer |
827027-56-5 |
|---|---|
Molekularformel |
C12H28ClNO4 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
tetrakis(3-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H28NO4.ClH/c14-9-1-5-13(6-2-10-15,7-3-11-16)8-4-12-17;/h14-17H,1-12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ROQKALVAPBRDQG-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[N+](CCCO)(CCCO)CCCO)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


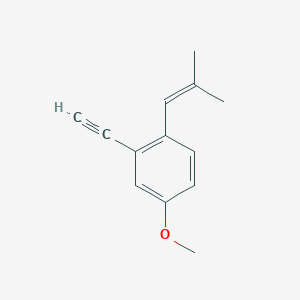

![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
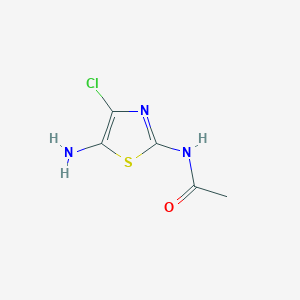
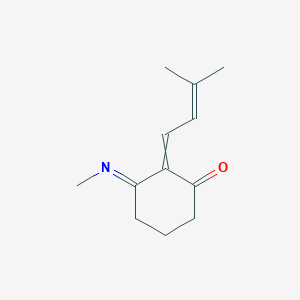
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
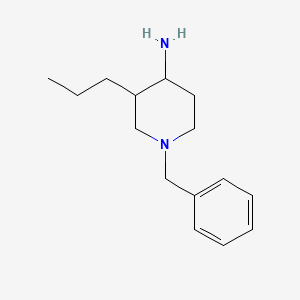

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
